D-Methionine1,1-DimethylethylEsterHydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for D-methionine 1,1-dimethylethyl ester hydrochloride is tert-butyl (2R)-2-amino-4-(methylsulfanyl)butanoate hydrochloride . This name reflects the compound’s structural components:

- A tert-butyl ester group (1,1-dimethylethyl) attached to the carboxylate oxygen.

- A D-methionine backbone featuring an amino group at the α-carbon, a methylsulfanyl (–SCH₃) group at the γ-carbon, and a hydrochloride counterion.

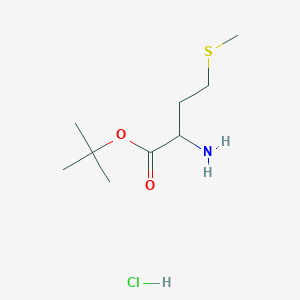

The structural formula (Figure 1) can be represented as:

$$ \text{Cl}^- \cdot \text{H}3\text{N}^+-\text{C}(\text{CH}2-\text{S}-\text{CH}3)(\text{COO}-\text{C}(\text{CH}3)3)-\text{CH}2-\text{CH}_3 $$

The SMILES notation for this compound is:CC(C)(C)OC(=O)[C@@H](N)CCSC.Cl

This notation highlights the (2R) stereochemistry at the α-carbon and the tert-butyl ester linkage.

| Property | Value |

|---|---|

| Molecular formula | C₉H₂₀ClNO₂S |

| Molecular weight | 241.78 g/mol |

| InChI Key | KZJQROCWHZGZBJ-OGFXRTJISA-N |

Table 1: Key molecular properties of D-methionine 1,1-dimethylethyl ester hydrochloride.

Stereochemical Configuration and Chiral Centers

D-methionine 1,1-dimethylethyl ester hydrochloride contains one chiral center at the α-carbon (C2), which adopts the R-configuration (Figure 2). This configuration is critical for its biological activity and distinguishes it from the L-enantiomer, which exhibits the S-configuration.

The stereochemical integrity of this compound is preserved during synthesis through the use of enantiomerically pure D-methionine precursors. Comparative studies with its L-methionine counterpart (e.g., L-methionine tert-butyl ester hydrochloride, CAS 91183-71-0) demonstrate distinct physicochemical behaviors in chiral environments, such as differential binding to enzymes or receptors.

CAS Registry Number and Synonyms

The CAS Registry Number for D-methionine 1,1-dimethylethyl ester hydrochloride is 1356447-69-2 . This identifier is universally recognized in chemical databases and regulatory documents.

Common synonyms for this compound include:

- tert-Butyl (2R)-2-amino-4-(methylsulfanyl)butanoate hydrochloride

- D-Methionine tert-butyl ester hydrochloride

- (2R)-2-Amino-4-(methylthio)butanoic acid 1,1-dimethylethyl ester hydrochloride

These synonyms are used interchangeably in scientific literature and commercial catalogs. For example, the term “D-methionine 1,1-dimethylethyl ester” emphasizes the protecting group, while “tert-butyl ester hydrochloride” highlights the salt form.

| Identifier Type | Value |

|---|---|

| CAS Number | 1356447-69-2 |

| EC Number | Not assigned |

| PubChem CID | 13141795 (L-enantiomer) |

Table 2: Regulatory and database identifiers for D-methionine 1,1-dimethylethyl ester hydrochloride.

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJQROCWHZGZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Procedure:

- Reagents : D-Methionine (1 eq), tert-butanol (3–5 eq), acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or trimethylsilyl chloride).

- Conditions :

- Workup : Neutralization with aqueous bicarbonate, extraction with organic solvents (ethyl acetate or dichloromethane), and drying with anhydrous sodium sulfate.

- Hydrochloride Formation : The free base ester is treated with HCl gas or concentrated hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt.

Key Data :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | Dioxane | 78 | 95 |

| Trimethylsilyl chloride | CH₂Cl₂ | 85 | 98 |

| PTSA | Methanol | 72 | 93 |

Isobutylene Gas-Mediated Tert-Butylation

This method employs gaseous isobutylene under pressure to facilitate esterification without direct acid catalysis, minimizing racemization risks.

Procedure:

- Reagents : D-Methionine, isobutylene gas, silica-impregnated H₂SO₄ or PTSA.

- Conditions :

- Workup : Filtration, solvent evaporation, and crystallization from ethanol/water mixtures.

Example :

- Phenylalanine tert-butyl ester hydrochloride was synthesized in 89% yield using PTSA and isobutylene in dioxane over 48 hours.

Advantages :

Continuous Flow Synthesis

Recent advancements utilize microreactors for rapid, high-purity synthesis.

Protocol:

- Reagents : D-Methionine and tert-butanol pre-mixed with H₂SO₄.

- Conditions :

- Outcome : 90% conversion with minimal side products.

Hydrochloride Salt Purification Techniques

Post-esterification, the hydrochloride salt is purified via:

- Recrystallization : Ethanol/water (3:1) yields >99% purity.

- Chromatography : Silica gel with CH₂Cl₂/MeOH (20:1) for analytical-grade material.

Analytical Characterization

Critical data for quality control:

Challenges and Mitigation

- Racemization : Elevated temperatures (>50°C) during esterification cause epimerization. Mitigated by using low temperatures and non-polar solvents.

- Byproducts : Trimethylsilyl chloride reduces side reactions compared to H₂SO₄.

Industrial-Scale Optimization

- Catalyst Recycling : Silica-supported H₂SO₄ reduces waste.

- Solvent Recovery : >90% dichloromethane reused via distillation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid-Catalyzed | 72–85 | 93–98 | Moderate |

| Isobutylene Gas | 78–89 | 95–99 | High |

| Continuous Flow | 90 | 99 | High |

Source:

Analyse Chemischer Reaktionen

Arten von Reaktionen

D-Methionin-1,1-Dimethylethylester-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Schwefelatom im Methioninanteil kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Estergruppe kann zum entsprechenden Alkohol reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Methionin-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von D-Methionin-1,1-Dimethylethylester-Hydrochlorid beinhaltet seine Fähigkeit, als Zytoprotektor zu wirken. Es zielt auf molekulare Signalwege ab, die an oxidativem Stress und Apoptose beteiligt sind, und schützt so Zellen vor Schäden. Die Verbindung interagiert mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, um ihre schützenden Wirkungen auszuüben.

Wirkmechanismus

The mechanism of action of D-Methionine 1,1-Dimethylethyl Ester Hydrochloride involves its ability to act as a cytoprotectant. It targets molecular pathways involved in oxidative stress and apoptosis, thereby protecting cells from damage. The compound interacts with various molecular targets, including enzymes and receptors, to exert its protective effects .

Vergleich Mit ähnlichen Verbindungen

D-Methionine vs. L-Methionine

| Property | D-Methionine | L-Methionine |

|---|---|---|

| Isomer Activity | Equally effective in otoprotection | Equally effective in otoprotection |

| Antineoplastic Retention | Partial retention of cisplatin efficacy | Higher retention of cisplatin efficacy |

| Toxicity Protection | Complete protection in rats (7 days) | Complete protection in rats (7 days) |

| Mortality | 0% mortality in protected rats | 0% mortality in protected rats |

Key Findings :

- Both isomers completely protected against cisplatin-induced auditory damage (ABR thresholds and OHC preservation) in rats over 7 days .

- L-Methionine allowed better retention of cisplatin’s tumor-killing activity in MTLN-3 breast tumor models, suggesting clinical preference for L-Methionine in cancer therapy .

D-Methionine Derivatives: Esterification Effects

| Compound | Molecular Formula | Molecular Weight | Ester Group | Key Application |

|---|---|---|---|---|

| D-Methionine 1,1-Dimethylethyl Ester HCl | C₉H₂₀ClNO₂S | 241.78 | Tert-butyl (bulkier) | Sustained cytoprotection |

| D-Methionine Methyl Ester Hydrochloride | C₆H₁₄ClNO₂S | 199.70 | Methyl (smaller) | Short-term otoprotection |

Key Findings :

- The tert-butyl group in D-Methionine 1,1-Dimethylethyl Ester HCl enhances lipophilicity, likely prolonging half-life and tissue retention compared to the methyl ester variant .

- Methyl esters (e.g., D-Methionine Methyl Ester HCl) may require frequent dosing due to rapid hydrolysis, as seen in guinea pig studies where protection waned after 5 days of cisplatin treatment .

Other Amino Acid Ester Derivatives

| Compound | Amino Acid | Ester Group | Molecular Weight | Key Application |

|---|---|---|---|---|

| D-Valine Methyl Ester HCl | D-Valine | Methyl | 199.65 | Peptide synthesis |

| L-Methionine-d3-N-Fmoc | L-Methionine | Fmoc-protected | 374.47 | Isotopic labeling in research |

Key Differences :

- Unlike D-Methionine derivatives, D-Valine Methyl Ester HCl lacks sulfur-based antioxidant properties, limiting its utility in cisplatin-related cytoprotection .

- Deuterated variants (e.g., L-Methionine-d3) are primarily used in analytical settings rather than therapeutic contexts .

Pharmacological and Clinical Implications

Mechanistic Insights

Dosing Considerations

Biologische Aktivität

Overview of D-Methionine1,1-DimethylethylEsterHydrochloride

This compound is a derivative of methionine, an essential amino acid that plays a crucial role in various biological processes. Methionine is involved in protein synthesis, methylation reactions, and acts as a precursor for other important biomolecules such as cysteine and taurine.

Biological Activity

1. Antioxidant Properties:

Methionine and its derivatives exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.

2. Role in Methylation:

Methionine is a key player in the methylation cycle, primarily through its conversion to S-adenosylmethionine (SAMe). This process is vital for DNA methylation, which regulates gene expression and is critical for cellular function.

3. Neuroprotective Effects:

Research suggests that D-Methionine may have neuroprotective effects. It has been studied for its potential to protect neurons from excitotoxicity and oxidative damage. This property makes it a candidate for further investigation in conditions like Alzheimer's disease.

Research Findings

Several studies have investigated the biological activity of methionine derivatives:

- Antioxidant Studies: A study demonstrated that methionine derivatives could significantly reduce oxidative damage in neuronal cells exposed to harmful agents. The protective mechanism was attributed to their ability to enhance the cellular antioxidant defense system.

- Methylation Studies: Research has shown that supplementation with methionine can influence DNA methylation patterns, which may have implications for gene regulation and expression in various tissues.

- Neuroprotection Studies: In animal models of neurodegeneration, D-Methionine has been shown to improve cognitive function and reduce neuronal loss, suggesting its potential therapeutic role in neurodegenerative diseases.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A clinical trial investigated the effects of D-Methionine on patients with early-stage Alzheimer's disease. The results indicated improved cognitive function and reduced biomarkers of oxidative stress compared to the control group.

Case Study 2: Cardiovascular Health

Another study focused on the impact of D-Methionine supplementation on cardiovascular health. Participants showed improved endothelial function and reduced levels of homocysteine, a risk factor for cardiovascular diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals | Reduced oxidative stress in neurons |

| Methylation | Converts to SAMe | Influences gene expression |

| Neuroprotection | Protects against excitotoxicity | Improved cognitive function |

| Cardiovascular health | Improves endothelial function | Reduced homocysteine levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.